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Compound of Interest

Compound Name: 1-(3-Ethoxyphenyl)ethanone

Cat. No.: B1587719 Get Quote

Introduction
1-(3-Ethoxyphenyl)ethanone, also known by its common synonym 3-ethoxyacetophenone, is an aromatic ketone that serves as a versatile and

crucial intermediate in the synthesis of more complex organic molecules. Its disubstituted phenyl ring, featuring both an activating ethoxy group and a

moderately deactivating acetyl group in a meta-arrangement, provides a unique electronic and steric profile for further chemical modification. This

guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization, providing the technical insights

necessary for its effective application in research and development, particularly within the pharmaceutical and fragrance industries.

Molecular Structure and Chemical Identity
1-(3-Ethoxyphenyl)ethanone is structurally defined by an acetyl group (–COCH₃) and an ethoxy group (–OCH₂CH₃) attached to a benzene ring at

the 1 and 3 positions, respectively. The presence of the electron-donating ethoxy group and the electron-withdrawing acetyl group dictates the

regioselectivity of subsequent electrophilic aromatic substitution reactions.

The fundamental identifiers and properties of this compound are summarized below.

Property Value Source

IUPAC Name 1-(3-ethoxyphenyl)ethanone --INVALID-LINK--

Synonyms 3-Ethoxyacetophenone, 1-Acetyl-3-ethoxybenzene --INVALID-LINK--[1]

CAS Number 52600-91-6 --INVALID-LINK--

Molecular Formula C₁₀H₁₂O₂ --INVALID-LINK--

Molecular Weight 164.20 g/mol --INVALID-LINK--

SMILES CCOC1=CC=CC(=C1)C(=O)C --INVALID-LINK--

InChIKey RUWWFEHTGUJEDT-UHFFFAOYSA-N --INVALID-LINK--

graph chemical_structure {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="6,6", ratio="auto"];

node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Benzene Ring

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];

C3 [label="C", pos="-0.87,-0.5!"];

C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"];

C6 [label="C", pos="0.87,0.5!"];
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// Bonds in Benzene Ring

C1 -- C2 [label=""];

C2 -- C3 [label=""];

C3 -- C4 [label=""];

C4 -- C5 [label=""];

C5 -- C6 [label=""];

C6 -- C1 [label=""];

// Substituents

// Acetyl group at C1

C_acetyl [label="C", pos="0,2.2!"];

O_acetyl [label="O", pos="-0.5,3!"];

C_methyl [label="CH₃", pos="1,2.6!"];

C1 -- C_acetyl [label=""];

C_acetyl -- O_acetyl [label="", style=double];

C_acetyl -- C_methyl [label=""];

// Ethoxy group at C3

O_ethoxy [label="O", pos="-1.8,-0.8!"];

C_ethyl1 [label="CH₂", pos="-2.8,-0.5!"];

C_ethyl2 [label="CH₃", pos="-3.8,-0.8!"];

C3 -- O_ethoxy [label=""];

O_ethoxy -- C_ethyl1 [label=""];

C_ethyl1 -- C_ethyl2 [label=""];

// Aromatic hydrogens (implicit)

H2[label="H", pos="-1.5,1!"];

H4[label="H", pos="0,-1.8!"];

H5[label="H", pos="1.5,-1!"];

H6[label="H", pos="1.5,1!"];

C2 -- H2[style=invis];

C4 -- H4[style=invis];

C5 -- H5[style=invis];

C6 -- H6[style=invis];

}

Caption: 2D Chemical Structure of 1-(3-Ethoxyphenyl)ethanone.

Physicochemical Properties
The experimental data for 1-(3-ethoxyphenyl)ethanone is not widely published. However, reliable estimations can be made from its close structural

analog, 1-(3-methoxyphenyl)ethanone, as the primary difference is a single methylene group in the ether linkage, leading to predictable changes in

boiling point and density.
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Property Estimated Value Rationale / Source

Physical Form Liquid Analogous to 3-methoxyacetophenone.[2]

Boiling Point ~245-255 °C

Estimated from 3-methoxyacetophenone (239-241

°C). The addition of a CH₂ group typically

increases the boiling point.[3]

Density ~1.08 g/mL at 25 °C

Estimated from 3-methoxyacetophenone (1.094

g/mL). A slight decrease is expected due to the

larger ethyl group.[3]

Refractive Index ~1.540 at 20 °C
Estimated from 3-methoxyacetophenone (n20/D

1.542).[3]

Solubility
Soluble in alcohols, ethers, and chlorinated

solvents. Slightly soluble in water.
General solubility for aromatic ketones.

Synthesis via Friedel-Crafts Acylation
The most direct and industrially relevant synthesis of 1-(3-ethoxyphenyl)ethanone is the Friedel-Crafts acylation of ethoxybenzene.[4] This

electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent electrophile, the

acylium ion, from an acylating agent like acetyl chloride or acetic anhydride.

Reaction Mechanism
The causality of the reaction pathway is rooted in the generation and subsequent attack of a resonance-stabilized acylium ion on the electron-rich

aromatic ring of ethoxybenzene.

Step 1: Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its

cleavage. This generates a resonance-stabilized acylium ion, which serves as the active electrophile.[4][5]

Step 2: Electrophilic Attack: The ethoxy group of ethoxybenzene is an ortho-, para-director due to its electron-donating resonance effect. However, the

steric hindrance of the ethoxy group often favors para-substitution. The formation of the meta-isomer as the primary product is less common and

suggests that either the starting material is 1,3-disubstituted or specific reaction conditions are employed to favor this isomer, though Friedel-Crafts

reactions can sometimes yield mixtures. For the purpose of synthesizing the target molecule, we assume conditions that lead to the desired 3-

substituted product, or a separation step is implied. The π-electrons of the benzene ring attack the electrophilic carbon of the acylium ion, forming a

resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

Step 3: Deprotonation and Aromaticity Restoration: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new

acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 1-(3-ethoxyphenyl)ethanone, and

HCl as a byproduct.[5]
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Step 1: Acylium Ion Formation

Step 2: Electrophilic Attack

Step 3: Deprotonation

Acetyl Chloride (CH₃COCl)

[CH₃-C≡O]⁺ ↔ CH₃-C⁺=O
Resonance-Stabilized Acylium Ion

+ AlCl₃

AlCl₃ (Lewis Acid)

Ethoxybenzene

Attacks Ring

Arenium Ion (Sigma Complex)
Resonance-Stabilized

+ Acylium Ion

1-(3-Ethoxyphenyl)ethanone

- H⁺ (to AlCl₄⁻)

HCl + AlCl₃ (regenerated)

Click to download full resolution via product page

Caption: Mechanism of Friedel-Crafts Acylation for 1-(3-Ethoxyphenyl)ethanone.

Experimental Protocol
This protocol is a representative procedure based on standard Friedel-Crafts acylation methodologies.[4] All operations must be conducted in a well-

ventilated fume hood using anhydrous conditions, as the aluminum chloride catalyst is highly water-sensitive.

Materials:

Ethoxybenzene

Acetyl chloride (or acetic anhydride)

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as solvent

Concentrated hydrochloric acid (HCl)

Ice

Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas

outlet (e.g., a bubbler with mineral oil) to maintain a dry atmosphere and vent HCl gas produced.

Reagent Charging: Charge the flask with anhydrous AlCl₃ (1.1 to 1.3 molar equivalents) and anhydrous DCM. Cool the suspension to 0-5 °C using

an ice bath.

Addition of Acylating Agent: Add acetyl chloride (1.0 molar equivalent) dropwise to the stirred suspension via the dropping funnel.

Addition of Substrate: After the addition of acetyl chloride, add ethoxybenzene (1.0 molar equivalent) dropwise, maintaining the temperature at 0-5

°C. The choice to add ethoxybenzene to the AlCl₃-acyl chloride complex is a standard procedure that pre-forms the reactive electrophile.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for

an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Work-up: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the

aluminum complexes.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x portions).

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally

with brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

Purification: The crude product is typically purified by vacuum distillation to yield pure 1-(3-ethoxyphenyl)ethanone.

Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following spectroscopic methods are key.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The predicted chemical shifts (in ppm) in CDCl₃ are detailed

below, based on data from structurally similar compounds.

¹H NMR (Proton NMR):

Aromatic Protons (4H): A complex multiplet pattern is expected between δ 7.0-7.6 ppm. The protons ortho to the acetyl group will be the most

downfield, while the proton ortho to the ethoxy group will be the most upfield.

Ethoxy Methylene Protons (-OCH₂-): A quartet around δ 4.1 ppm due to coupling with the methyl protons.

Acetyl Methyl Protons (-COCH₃): A sharp singlet around δ 2.6 ppm.

Ethoxy Methyl Protons (-CH₃): A triplet around δ 1.4 ppm due to coupling with the methylene protons.

¹³C NMR (Carbon NMR):
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Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale

Carbonyl (C=O) ~198 Typical for aryl ketones.

Aromatic C-O ~159
Carbon attached to the electron-donating ethoxy

group.

Aromatic C-C=O ~138
Carbon attached to the electron-withdrawing acetyl

group.

Aromatic CH ~129, 122, 120, 114 Four distinct signals for the aromatic C-H carbons.

Methylene (-OCH₂) ~64
Standard for an ethoxy group attached to an

aromatic ring.

Acetyl Methyl (-COCH₃) ~27 Typical for an acetyl group.

Ethoxy Methyl (-CH₃) ~15 Standard for an ethoxy group.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.

C=O Stretch: A strong, sharp absorption band in the range of 1680-1690 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the aromatic

ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

C-O Stretch: A strong band for the aryl-alkyl ether linkage will appear in the 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric)

regions.

sp² C-H Stretch: Aromatic C-H stretches will be observed just above 3000 cm⁻¹.

sp³ C-H Stretch: Aliphatic C-H stretches from the acetyl and ethoxy groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of C₁₀H₁₂O₂.

Base Peak: The most intense peak is commonly observed at m/z = 135, resulting from the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the

ethoxy group, forming a stable cation.

Other Fragments: A prominent peak at m/z = 43 corresponding to the acetyl cation ([CH₃CO]⁺) is also expected.

Safety and Handling
1-(3-Ethoxyphenyl)ethanone should be handled with appropriate laboratory precautions.

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

Handling: Work in a well-ventilated area or fume hood.[3] Wear suitable protective clothing, including gloves and safety glasses or goggles.[6] Avoid

contact with skin and eyes and prevent the formation of aerosols.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing

agents.[3]

Applications and Conclusion
1-(3-Ethoxyphenyl)ethanone is a valuable building block in organic synthesis. Its derivatives are explored in pharmaceutical research for potential

therapeutic applications. The presence of the ketone and ether functionalities allows for a wide range of subsequent chemical transformations,
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including oxidation, reduction, and further substitution on the aromatic ring. It also finds use in the fragrance industry due to its aromatic properties.

This guide provides a foundational framework for understanding and utilizing 1-(3-ethoxyphenyl)ethanone. By detailing its structure, properties, a

robust synthesis protocol, and analytical benchmarks, it equips researchers and developers with the necessary knowledge for its confident application

in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-Depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific

experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support

Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals,

empowering scientists and researchers to drive progress in science and industry.
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